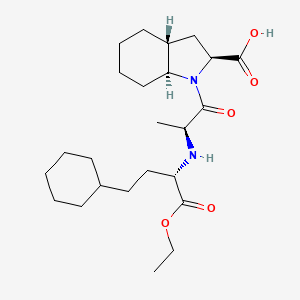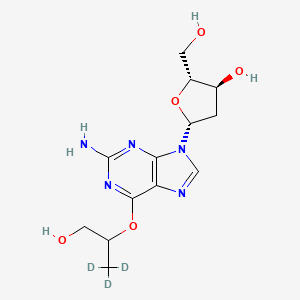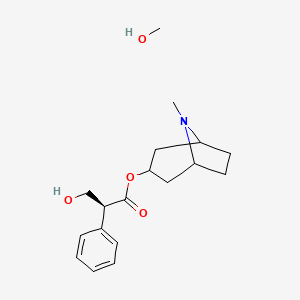
6-Hydroxyhyoscyamine (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyhyoscyamine (Mixture of Diastereomers) is a derivative of hyoscyamine, a tropane alkaloid. This compound is a mixture of two diastereomers, 6R-Hydroxyhyoscyamine and 6S-Hydroxyhyoscyamine. It has a molecular formula of C17H23NO4 and a molecular weight of 305.37. The compound appears as a white to off-white sticky solid and is slightly soluble in chloroform, dimethyl sulfoxide, and methanol.
Preparation Methods
The synthetic routes for 6-Hydroxyhyoscyamine involve the hydroxylation of hyoscyamine. The reaction conditions typically include the use of specific catalysts and solvents to achieve the desired hydroxylation at the 6-position of the hyoscyamine molecule. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
6-Hydroxyhyoscyamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent hyoscyamine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Hydroxyhyoscyamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on muscarinic receptors.
Medicine: Research explores its potential therapeutic applications, including its anticholinergic properties.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-Hydroxyhyoscyamine involves its interaction with muscarinic receptors, where it acts as an antagonist. This interaction inhibits the action of acetylcholine, leading to various physiological effects. The molecular targets include muscarinic receptors in the central and peripheral nervous systems, and the pathways involved are related to the inhibition of cholinergic signaling.
Comparison with Similar Compounds
6-Hydroxyhyoscyamine can be compared with other similar compounds such as:
Hyoscyamine: The parent compound, which lacks the hydroxyl group at the 6-position.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Atropine: A racemic mixture of hyoscyamine, used for its anticholinergic effects.
The uniqueness of 6-Hydroxyhyoscyamine lies in its specific hydroxylation, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H27NO4 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
methanol;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3.CH4O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-2/h2-6,13-16,19H,7-11H2,1H3;2H,1H3/t13?,14?,15?,16-;/m1./s1 |
InChI Key |
BQKFLIMLKQNBNA-ZQXFGJFASA-N |
Isomeric SMILES |
CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CO |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


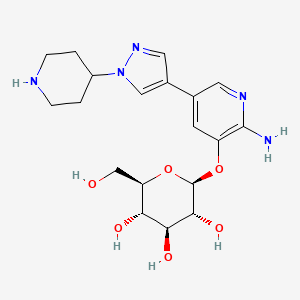

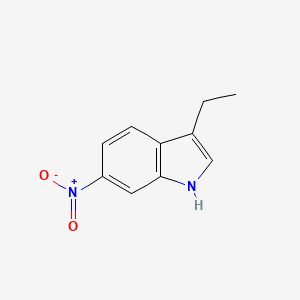
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
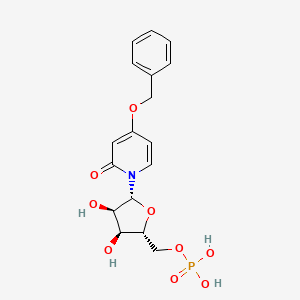
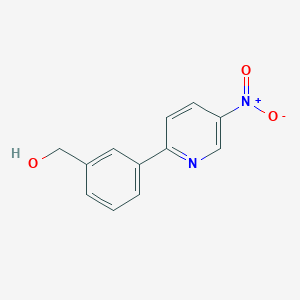
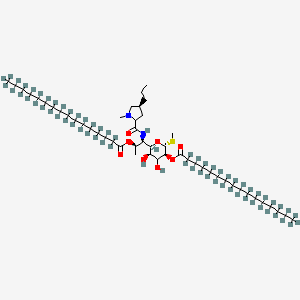
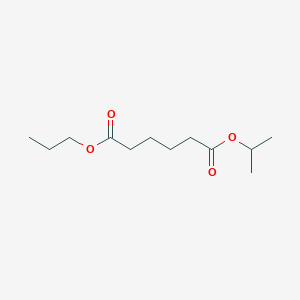
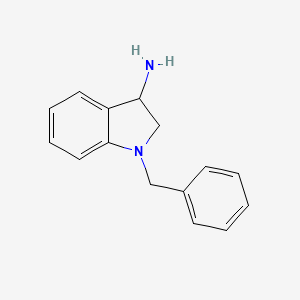
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)
